molecular formula C11H14ClNO B14876846 3-(chloromethyl)-1-cyclopentylpyridin-2(1H)-one

3-(chloromethyl)-1-cyclopentylpyridin-2(1H)-one

Cat. No.: B14876846
M. Wt: 211.69 g/mol
InChI Key: FMZSAODFVMFBJB-UHFFFAOYSA-N
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Description

3-(chloromethyl)-1-cyclopentylpyridin-2(1H)-one is a chemical compound that belongs to the class of pyridinones. This compound is characterized by a chloromethyl group attached to the third position of the pyridinone ring and a cyclopentyl group attached to the first position. Pyridinones are known for their diverse biological activities and are often used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(chloromethyl)-1-cyclopentylpyridin-2(1H)-one typically involves the chloromethylation of 1-cyclopentylpyridin-2(1H)-one. This can be achieved using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-(chloromethyl)-1-cyclopentylpyridin-2(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the pyridinone ring can lead to the formation of dihydropyridinone derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Substitution Reactions: Formation of azides, thiocyanates, or amines.

    Oxidation Reactions: Formation of aldehydes or carboxylic acids.

    Reduction Reactions: Formation of dihydropyridinone derivatives.

Scientific Research Applications

3-(chloromethyl)-1-cyclopentylpyridin-2(1H)-one has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(chloromethyl)-1-cyclopentylpyridin-2(1H)-one involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. This covalent modification can disrupt normal cellular processes, making the compound a potential candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

    3-(chloromethyl)pyridin-2(1H)-one: Lacks the cyclopentyl group, which may affect its biological activity and chemical reactivity.

    1-cyclopentylpyridin-2(1H)-one: Lacks the chloromethyl group, which may reduce its potential for covalent modification of biological targets.

Uniqueness

3-(chloromethyl)-1-cyclopentylpyridin-2(1H)-one is unique due to the presence of both the chloromethyl and cyclopentyl groups. This combination enhances its reactivity and potential biological activity, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

3-(chloromethyl)-1-cyclopentylpyridin-2-one

InChI

InChI=1S/C11H14ClNO/c12-8-9-4-3-7-13(11(9)14)10-5-1-2-6-10/h3-4,7,10H,1-2,5-6,8H2

InChI Key

FMZSAODFVMFBJB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C=CC=C(C2=O)CCl

Origin of Product

United States

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